molecular formula C11H7FN2O3 B1391176 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid CAS No. 1199215-96-7

5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid

Cat. No. B1391176
M. Wt: 234.18 g/mol
InChI Key: OFFJVHJMMWHTPR-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid can be represented by the SMILES string FC1=CC=CC=C1OC2=NC=C(C(O)=O)N=C2 . The InChI representation is 1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)17-10-6-13-8(5-14-10)11(15)16/h1-6H,(H,15,16) .


Physical And Chemical Properties Analysis

5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is a solid compound . More detailed physical and chemical properties are not available in the current sources.

Scientific Research Applications

Synthesis and Biological Evaluation

5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid and its derivatives are synthesized for various biological applications. Studies have shown that substituted pyrazinecarboxamides, derived from similar compounds, exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. These compounds are crucial in developing treatments for infectious diseases and in agricultural applications (Doležal et al., 2006).

Film-Forming Properties

Research has focused on the synthesis of derivatives like 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, closely related to 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, and their film-forming properties. These studies are crucial for developing new materials with specific optical or mechanical properties (Zhao Xiu-tai, 1992).

Conversion to Derivatives

The conversion of pyrazine derivatives, including 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, into various other derivatives, is a significant area of research. These processes are essential for synthesizing new chemical entities with potential therapeutic or industrial applications (Schut et al., 2010).

Biocatalytic Applications

5-Hydroxypyrazine-2-carboxylic acid, structurally related to 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, is produced through biotransformation for developing antituberculous agents. This process highlights the application of biocatalysis in producing valuable pharmaceutical intermediates (Wieser et al., 1997).

Monolayer and Langmuir–Blodgett Film Formation

Amphiphilic compounds having a pyrazine nucleus, including 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, are studied for their ability to form stable and closely packed monolayers, which are essential for developing advanced materials and coatings (Takehara et al., 1989).

Safety And Hazards

While specific safety and hazard information for 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is not available, it’s important to handle all chemical compounds with care. Use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

5-(2-fluorophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)17-10-6-13-8(5-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFJVHJMMWHTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(N=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252418
Record name 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid

CAS RN

1199215-96-7
Record name 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester (Preparation 44, 57.9 g, 233 mmol) was added to a solution of KOH (15 g, 267 mmol) in 78% ethanol (330 mL). The solution was stirred at room temperature for 18 hours, and the formed precipitate was collected by filtration. The resulting solid was dissolved in water (200 mL), and the solution was acidified with aqueous hydrochloric acid. The formed precipitate was collected by filtration, dried and recrystallised from 41% ethanol (265 mL) to give the title compound (28.3 g, 120.8 mmol) in 51.8% yield.
Quantity
57.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Yield
51.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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